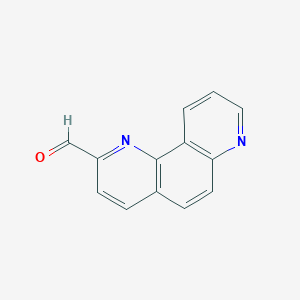

1,7-Phenanthroline-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1,7-phenanthroline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c16-8-10-5-3-9-4-6-12-11(13(9)15-10)2-1-7-14-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNBRPIGVQKJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2N=C(C=C3)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,7 Phenanthroline 2 Carbaldehyde and Its Precursors

Regioselective Functionalization Strategies on the Phenanthroline Scaffold

The inherent reactivity of the phenanthroline core presents both opportunities and challenges for chemists. Achieving regioselective functionalization, particularly at the 2-position of the 1,7-phenanthroline (B34526) isomer, is paramount for the synthesis of 1,7-phenanthroline-2-carbaldehyde.

Direct Formylation Techniques for 1,7-Phenanthroline

Direct formylation of the 1,7-phenanthroline ring system is a challenging endeavor due to the electron-deficient nature of the heterocyclic core, which deactivates it towards electrophilic substitution. While direct C-H functionalization methods for phenanthrolines have seen significant advancements, particularly for carbamoylation, direct formylation remains a less explored area. hw.ac.ukacs.org The development of potent catalytic systems capable of activating the specific C-H bond at the 2-position for direct introduction of a formyl group is an ongoing area of research.

Oxidation Protocols for Methyl- or Hydroxymethyl-Substituted 1,7-Phenanthrolines at the 2-Position

A more established and widely utilized strategy for the synthesis of this compound involves the oxidation of a precursor, namely 2-methyl-1,7-phenanthroline (B1366921) or 1,7-phenanthroline-2-methanol. This two-step approach, involving the initial synthesis of the substituted precursor followed by oxidation, offers greater control over regioselectivity.

A prominent and effective method for this transformation is the Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent. nih.govadichemistry.com This reaction is typically carried out by heating 2-methyl-1,7-phenanthroline with selenium dioxide in a solvent such as 1,4-dioxane, often with a small amount of water. nih.gov The 2-methyl group of the phenanthroline ring is susceptible to oxidation to the corresponding aldehyde. nih.gov The general mechanism of the Riley oxidation involves an initial ene reaction followed by a nih.govchim.it-sigmatropic rearrangement. adichemistry.comlkouniv.ac.in

Table 1: Oxidation of 2-Methyl-1,7-phenanthroline

| Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |

| Selenium Dioxide (SeO₂) | 1,4-Dioxane/Water | Reflux | This compound | Moderate to Good | nih.gov |

Multi-Component Reaction Approaches to 1,7-Phenanthroline Derivatives with Carbaldehyde Groups

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step, starting from three or more reactants. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the phenanthroline scaffold with a latent aldehyde functionality or a precursor group at the 2-position. For instance, a modified Friedländer annulation, a classic method for quinoline (B57606) and phenanthroline synthesis, could be designed as a multi-component process. This would involve the condensation of a suitably functionalized 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, potentially leading to a phenanthroline derivative that can be subsequently converted to the desired carbaldehyde.

Modern Catalytic Methods in Phenanthroline Synthesis

Modern catalytic methods have revolutionized the synthesis of phenanthroline derivatives. Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are instrumental in constructing the phenanthroline framework from smaller, functionalized precursors. nih.gov For instance, a strategy could involve the coupling of a functionalized pyridine (B92270) or quinoline boronic acid with a halogenated pyridine derivative, catalyzed by a palladium complex.

Furthermore, direct C-H activation/arylation reactions have emerged as powerful tools for the functionalization of pre-existing phenanthroline cores. rsc.org While often focused on introducing aryl groups, the development of catalytic systems for the direct C-H formylation of 1,7-phenanthroline remains a significant goal. Iron-catalyzed reactions have also shown promise in the synthesis of phenanthroline derivatives through dehydrogenative annulation processes. acs.org

Sustainable and Efficient Synthetic Protocols (e.g., Microwave-Assisted Synthesis)

In the quest for more sustainable and efficient chemical processes, microwave-assisted synthesis has gained considerable attention. researchgate.net This technique can significantly reduce reaction times, improve yields, and often allows for the use of greener solvents or even solvent-free conditions. researchgate.netresearchgate.net The oxidation of 2-methyl-1,7-phenanthroline to this compound using selenium dioxide can be accelerated under microwave irradiation. nih.gov This approach not only enhances the reaction rate but can also lead to cleaner product formation and simplified workup procedures. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Oxidation

| Method | Reaction Time | Yield | Notes |

| Conventional Heating | Several hours | Moderate | Requires prolonged heating |

| Microwave Irradiation | Minutes | Often higher | Rapid heating, improved efficiency |

Analytical Techniques for Confirming Synthetic Product Purity and Structure

The unambiguous confirmation of the structure and purity of the synthesized this compound is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and a distinct downfield signal for the aldehyde proton. The ¹³C NMR spectrum will display a resonance for the carbonyl carbon of the aldehyde group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming the expected molecular formula (C₁₃H₈N₂O). biosynth.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde group.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product. bldpharm.com By using a suitable stationary and mobile phase, it can separate the desired product from any unreacted starting materials or byproducts.

Melting Point Analysis: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Measuring the melting point can serve as an indicator of purity.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. This technique is crucial for unambiguously determining the three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structures of numerous other phenanthroline isomers and their metal complexes have been determined, providing insights into their coordination chemistry and material properties, such information is absent for this compound. researchgate.net

Coordination Chemistry of 1,7 Phenanthroline 2 Carbaldehyde As a Ligand

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 1,7-phenanthroline-2-carbaldehyde and its derivatives typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and crystallographic techniques to determine their structure and properties.

A wide range of transition metal complexes have been prepared using 1,7-phenanthroline-based ligands, often with the aldehyde group modified to form a Schiff base.

Manganese(II) Complexes: Mn(II) complexes with phenanthroline ligands have been synthesized and studied for their potential biological and catalase-like activities. ias.ac.in The coordination environment around the Mn(II) ion is often octahedral, with the phenanthroline acting as a bidentate ligand. ias.ac.in

Copper(II) Complexes: Copper(II) complexes of phenanthroline derivatives are extensively studied for their potential as anticancer and antimicrobial agents. nih.govnih.gov These complexes often exhibit square planar or distorted octahedral geometries. nih.gov The interaction of these complexes with DNA is a key area of research. nih.gov

Cobalt(II) Complexes: Cobalt(II) complexes with phenanthroline ligands have been investigated for their antibacterial and anticancer properties. researchgate.net They typically form octahedral complexes. researchgate.netrsc.org

Nickel(II) Complexes: Nickel(II) readily forms complexes with phenanthroline-based ligands. These complexes often exhibit octahedral geometries and have been studied for their interesting magnetic and electronic properties.

Zinc(II) Complexes: Zinc(II) complexes with phenanthroline derivatives have been synthesized and structurally characterized, often revealing tetrahedral or distorted octahedral geometries. mdpi.com These complexes are of interest for their potential applications in sensing and catalysis. researchgate.net

Silver(I) Complexes: Silver(I) forms complexes with phenanthroline ligands that have shown significant antifungal activity. mdpi.com The coordination geometry around the Ag(I) ion can vary, but linear or tetrahedral arrangements are common.

Table 1: Selected Transition Metal Complexes with this compound Derivatives

| Metal Ion | Example Complex Formula | Coordination Geometry | Reference |

| Mn(II) | [Mn(phen)₂(ClO₄)₂] | Octahedral | ias.ac.in |

| Cu(II) | [Cu(phen)₂(H₂O)]²⁺ | Distorted Octahedral | researchgate.net |

| Co(II) | [Co(phen)₂Cl₂] | Octahedral | researchgate.net |

| Zn(II) | [Zn(N₃)₂(C₁₂H₈N₂)₂] | Distorted Tetrahedral | |

| Ag(I) | [Ag(phen)₂]ClO₄ | Tetrahedral | mdpi.com |

The coordination chemistry of f-block elements with phenanthroline-based ligands is an area of active research, driven by the potential applications of these complexes in areas such as nuclear waste separation and medical imaging. mdpi.comrsc.org

Lanthanide Complexes: Lanthanide ions, with their large ionic radii and high coordination numbers, can form complexes with multiple phenanthroline ligands. The resulting complexes often exhibit interesting photoluminescent properties. The synthesis of mixed-ligand complexes of lanthanides with phenanthroline and other ligands, such as dialkyldithiocarbamates, has been reported. rsc.org

Actinide Complexes: The design of ligands that can selectively bind to actinide ions is a major focus of research in nuclear chemistry. Phenanthroline-based ligands, particularly those functionalized with soft donor atoms, have been investigated for their ability to separate actinides from lanthanides. nih.govrsc.org Theoretical studies using density functional theory (DFT) have been employed to understand the bonding and selectivity of these ligands for actinide ions like americium(III). rsc.orgnih.gov These studies have shown that the nature of the donor atoms on the ligand plays a crucial role in determining the selectivity for actinides over lanthanides. rsc.orgnih.govrsc.org

Solution-Phase Behavior and Stability of Metal–this compound Complexes

Information regarding the formation and stability of metal complexes with this compound in solution is not documented. The determination of stability constants (log K) and dissociation constants is fundamental to understanding the thermodynamics of complex formation in solution. Techniques such as potentiometric or spectrophotometric titrations are typically employed for this purpose. The absence of such data precludes any quantitative discussion of the affinity of this ligand for various metal ions and the stability of the resulting complexes in a solution phase.

Redox Properties of this compound Metal Complexes

The redox behavior of metal complexes formed with this compound has not been reported. Electrochemical studies, particularly cyclic voltammetry, are critical for investigating the redox potentials of both the metal center and the ligand itself within a complex. This information provides insight into the electronic effects of the ligand on the metal ion and the potential for the complex to participate in electron transfer reactions. The influence of the aldehyde substituent and the specific 1,7-nitrogen arrangement on the redox properties of metal complexes is therefore unknown.

Applications in Catalysis and Advanced Materials Science

Homogeneous Catalysis Utilizing 1,7-Phenanthroline-2-carbaldehyde Ligands

Ligands based on the phenanthroline scaffold are ubiquitous in transition metal catalysis. The specific placement of the nitrogen atoms and the nature of substituents critically determine the catalytic activity and selectivity of the resulting metal complexes.

Transition Metal-Mediated Organic Transformations

Direct research on this compound as a ligand in homogeneous catalysis is limited. However, the behavior of its parent compound, 1,7-phenanthroline (B34526), provides valuable insights. The unique bent geometry of 1,7-phenanthroline, a result of the nitrogen atom placement, affects its coordination chemistry, which in turn influences the catalytic activity and selectivity of its metal complexes. Complexes formed between 1,7-phenanthroline and transition metals are known to be effective catalysts in various organic transformations.

The aldehyde functional group on this compound serves as a crucial reaction site. It can be readily converted into a Schiff base by condensation with a primary amine. This reaction creates a new, often tridentate, ligand system whose steric and electronic properties can be fine-tuned by the choice of the amine. Such derivative ligands are instrumental in creating bespoke catalysts for specific organic reactions. For comparison, complexes derived from the more common 1,10-phenanthroline (B135089) are widely used in reactions such as C-H amination. osti.gov

Table 1: Potential Catalytic Applications based on Related Phenanthroline Compounds

| Catalytic Reaction | Metal Center | Role of Phenanthroline Ligand | Potential of this compound |

|---|---|---|---|

| C-H Amination | Iron (Fe) | Forms a robust, recyclable catalyst when incorporated into a MOF. osti.gov | The aldehyde could be used to anchor the ligand or create more complex catalytic pockets. |

| Cross-Coupling | Palladium (Pd) | Acts as a supporting ligand to stabilize the metal center. | Asymmetric geometry could induce specific selectivities. |

Asymmetric Catalysis with Chiral this compound Derivatives

There is a notable absence of published research specifically detailing the synthesis of chiral derivatives from this compound for use in asymmetric catalysis. Nevertheless, the aldehyde group represents a key feature for the synthesis of such chiral ligands. A common strategy for creating chiral ligands is the reaction of an aldehyde with a chiral amine or amino alcohol. researchgate.net

For instance, reacting this compound with a chiral amine, such as (S)-α-phenylethylamine, would produce a chiral Schiff base ligand. researchgate.net This new ligand, featuring a chiral center in proximity to the phenanthroline's coordination site, could then be complexed with a metal ion. The resulting chiral environment around the metal center is crucial for inducing enantioselectivity in catalytic reactions, such as the asymmetric addition of diethylzinc (B1219324) to aldehydes or copper(I)-catalyzed additions to imines. researchgate.netnih.gov While this potential is clear from established chemical principles, its practical realization with this compound has yet to be documented in the literature.

Supramolecular Assembly and Self-Organization Phenomena

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. The this compound molecule contains multiple sites capable of participating in these interactions, making it a promising building block for complex architectures.

Hydrogen-Bonding Networks and Non-Covalent Interactions Involving the Carbaldehyde Moiety

The 1,7-phenanthroline framework itself is an effective participant in forming supramolecular structures. Research on the parent 1,7-phenanthroline has shown its ability to form host-guest complexes with organic acids through hydrogen bonds and hydrophobic interactions. acs.org The nitrogen atoms of the phenanthroline ring can act as hydrogen bond acceptors.

The addition of the 2-carbaldehyde group introduces another significant hydrogen bonding site: the carbonyl oxygen. This oxygen atom can act as a hydrogen bond acceptor, interacting with hydrogen bond donors like water, alcohols, or amine groups on adjacent molecules. nih.gov While direct crystal structures of this compound are not available to confirm these interactions, studies on other functionalized phenanthrolines show that substituents play a critical role in directing the assembly of supramolecular networks through specific hydrogen bonds. nih.govresearchgate.net For example, studies on phenanthroline derivatives with -OH and -NH2 groups have confirmed the formation of conventional hydrogen bonds that are crucial for their interaction with biological molecules like DNA. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers Constructed from this compound Linkers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials built from metal ions or clusters linked by organic molecules. While 1,10-phenanthroline is often used as a chelating ligand that caps (B75204) a metal center in MOFs, isomers like 4,7-phenanthroline (B189438) have been shown to act as bridging linkers, connecting metal centers to form one-dimensional coordination polymers. nih.govrsc.orgnih.gov

Given this precedent, this compound has the potential to act as a bifunctional linker. The two nitrogen atoms can coordinate to different metal centers, propagating a polymer chain, while the aldehyde group remains available for two key purposes:

Post-Synthetic Modification: The aldehyde can be chemically modified after the framework has been constructed, allowing for the introduction of new functionalities.

Functional Pore Surface: The aldehyde group can line the pores of the MOF, offering specific interaction sites for guest molecules through hydrogen bonding or other non-covalent forces.

Phenanthroline-based linkers have been successfully incorporated into robust and porous MOFs for applications in catalysis and sensing. osti.govrsc.orgresearchgate.net The unique geometry of the 1,7-isomer would likely lead to novel network topologies not accessible with more symmetric phenanthroline derivatives.

Table 2: Examples of Phenanthroline Isomers in Coordination Polymers and MOFs

| Phenanthroline Derivative | Role in Structure | Resulting Structure | Reference |

|---|---|---|---|

| 4,7-Phenanthroline | Bridging bidentate ligand | 1D Coordination Polymers with Co(II), Cd(II), Zn(II), Ni(II) | rsc.org |

| 1,10-Phenanthroline | Ancillary/capping ligand | 2D and 3D Coordination Polymers | nih.govnih.gov |

| Phenanthroline-dicarboxylate | Primary linker | Photoactive MOFs with Mn(II) and Zn(II) | rsc.org |

Host–Guest Chemistry and Molecular Recognition Features

The ability of a molecule to selectively bind to another (a guest) is fundamental to sensing, separation, and biological processes. The 1,7-phenanthroline scaffold has been explicitly shown to act as a host for guest molecules. In a notable study, 1,7-phenanthroline formed channels in its crystal structure that were capable of incorporating thiodipropionic acid as a guest molecule. acs.org Similarly, related isomers like 4,7-phenanthroline have been used to construct host networks for various guest species. acs.org

The this compound molecule possesses distinct features that are advantageous for molecular recognition:

Asymmetric Binding Pocket: The arrangement of the nitrogen atoms and the aldehyde group creates a structurally and electronically asymmetric cleft, which could lead to selective binding of guests that complement this shape.

Functional Group Handle: The aldehyde group can participate in reversible covalent bonding (e.g., forming hemiacetals with alcohols) or specific hydrogen bonds, enhancing the strength and selectivity of guest binding.

While the broader field of molecular recognition with phenanthroline complexes is well-established, particularly for DNA intercalation by 1,10-phenanthroline complexes, the specific host-guest chemistry of this compound remains an open area for future research. mdpi.comacs.org

Information on "this compound" is Not Available

Extensive research has been conducted to gather information specifically on the chemical compound This compound for an article focusing on its applications in catalysis and advanced materials science. However, a thorough review of available scientific literature and chemical databases has revealed a significant lack of specific data for this particular isomer.

The search primarily yielded results for the closely related and more extensively studied isomer, 1,10-Phenanthroline-2-carbaldehyde . While research on 1,10-phenanthroline derivatives details their use in the development of luminescent and chromogenic probes, as well as in the functionalization of nanomaterials for sensing applications, this information is not directly applicable to the 1,7-phenanthroline isomer as requested.

No specific studies, data tables, or detailed research findings concerning the synthesis, design of luminescent or chromogenic probes, or the functionalization of nanomaterials based on This compound could be located. General information on the parent compound, 1,7-phenanthroline, is available but does not extend to the specific aldehyde derivative requested.

Therefore, due to the absence of specific and verifiable research on "this compound" in the public domain, it is not possible to generate the detailed and scientifically accurate article as outlined in the user's request. To proceed would require making unsubstantiated claims or extrapolating data from a different chemical entity, which would compromise the integrity and accuracy of the information provided.

Mechanistic and Bioinorganic Chemistry Studies of 1,7 Phenanthroline 2 Carbaldehyde Derivatives in Vitro Research

Interaction with Nucleic Acids and DNA (In Vitro Mechanistic Studies)

The interaction of phenanthroline-based compounds and their metal complexes with DNA is a cornerstone of their mechanistic investigation. These interactions are primarily non-covalent and can lead to significant functional consequences for the DNA molecule.

In vitro studies reveal that phenanthroline derivatives can bind to double-helical DNA through several non-covalent modes. The primary binding modes identified are intercalation and groove binding. libretexts.org

The specific binding mode is often influenced by factors such as the nature of the metal center in a complex, the other coordinated ligands, ionic strength of the medium, and the DNA sequence itself. libretexts.org Spectroscopic techniques, such as UV-Vis and fluorescence titration, are commonly used to determine the binding affinity (expressed as a binding constant, Kb) and to probe the nature of the interaction. For instance, ruthenium complexes with phenanthroline-derived ligands have shown DNA binding constants (Kb) in the range of 105 M−1, indicating a moderate binding affinity. nih.gov

Metal complexes of phenanthroline derivatives, particularly those involving copper, are well-known for their ability to cleave DNA. This nuclease-like activity is a key area of mechanistic study. The cleavage process is typically oxidative, involving the generation of reactive oxygen species (ROS) that attack the deoxyribose sugar or the nucleobases.

The generally accepted mechanism for DNA cleavage by copper-phenanthroline complexes involves the in-situ generation of a copper-oxo species. nih.gov This process is initiated by the reduction of Cu(II) to Cu(I) by a reducing agent, such as NADH or ascorbate. acs.org The resulting Cu(I)-phenanthroline complex can then react with molecular oxygen and a reducing agent to produce hydrogen peroxide (H₂O₂). Subsequently, the Fenton-like reaction between the Cu(I) complex and H₂O₂ generates a highly reactive species, often proposed to be a hydroxyl radical (•OH) or a related copper-hydroperoxo/copper-oxo species, which is the ultimate cleaving agent. nih.gov

Protein and Enzyme Interaction Mechanisms (In Vitro)

Beyond DNA, the interactions of 1,7-phenanthroline-2-carbaldehyde derivatives with proteins and enzymes are crucial to understanding their full biological activity profile.

While specific studies focusing solely on this compound derivatives and COX-2 inhibition are not prevalent in the provided search results, the broader class of heterocyclic compounds is often investigated for enzyme inhibition. The general principle involves the compound binding to the active site or an allosteric site of an enzyme, thereby modulating its catalytic activity. For a target like Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, inhibitors would block the conversion of arachidonic acid to prostaglandins. The efficacy of such inhibition is quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

No specific data for this compound derivatives and COX-2 was found in the search results.

Intracellular Reactive Oxygen Species (ROS) Generation by Metal Complexes in Cellular Models (In Vitro)

A significant mechanism of action for many metal-based therapeutic candidates, including phenanthroline complexes, is the induction of oxidative stress within cells. mdpi.com This is achieved by increasing the intracellular concentration of reactive oxygen species (ROS).

In vitro cellular assays are used to quantify ROS production. A common method employs probes like 2′,7′-dichlorodihydrofluorescein diacetate (H₂DCFDA), which is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). mdpi.com Studies on various metal complexes, including those with phenanthroline ligands, have demonstrated their ability to significantly elevate ROS levels in cancer cell lines. mdpi.comnih.gov This overproduction of ROS can overwhelm the cell's antioxidant defenses, such as the glutathione (B108866) (GSH) system, leading to damage of vital cellular components like lipids, proteins, and DNA. mdpi.com This widespread damage can trigger programmed cell death (apoptosis), contributing to the cytotoxic effects of the compounds. nih.govesmed.org The generation of ROS is often linked to mitochondrial dysfunction, as mitochondria are a primary site of ROS production in the cell. nih.gov

Structure-Activity Relationship (SAR) Investigations in Biological Systems (In Vitro)

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. These investigations involve synthesizing a series of derivatives with systematic modifications to their chemical structure and evaluating how these changes affect their biological efficacy.

For phenanthroline derivatives, SAR studies might explore how modifications to the phenanthroline core or the aldehyde-derived functional group impact DNA binding, DNA cleavage efficiency, or cytotoxicity. For example, in a series of 1,10-phenanthroline (B135089) derivatives, it was found that converting a neutral thiosemicarbazone derivative into its corresponding cationic salts led to lower IC₅₀ values (i.e., higher cytotoxicity) against several cancer cell lines. mdpi.com This suggests that the introduction of a positive charge can enhance the compound's interaction with cellular targets or improve cellular uptake. Similarly, the nature of the metal ion in a complex and the number and type of surrounding ligands are critical determinants of activity, influencing everything from DNA binding mode to ROS generation efficiency. libretexts.orgnih.gov These studies provide crucial insights for the rational design of new derivatives with improved potency and selectivity.

Computational and Theoretical Investigations of 1,7 Phenanthroline 2 Carbaldehyde and Its Complexes

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study phenanthroline derivatives, providing valuable information on their geometry, stability, and electronic characteristics. While detailed computational studies specifically on 1,7-phenanthroline-2-carbaldehyde are limited, extensive research on the closely related 1,10-phenanthroline (B135089) and its derivatives allows for informed predictions about the properties of the 1,7-isomer.

DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For phenanthroline complexes, DFT studies have successfully predicted distorted octahedral or other complex geometries. mdpi.com It is anticipated that DFT analysis of this compound would reveal a planar phenanthroline core with the aldehyde group potentially showing some degree of rotational freedom.

The electronic structure parameters derived from DFT calculations are crucial for understanding the molecule's reactivity and its interactions with other chemical species.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and its electronic and optical properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's stability and reactivity. A smaller gap generally implies higher reactivity.

For phenanthroline derivatives, the HOMO is typically located on the metal center and the biphenyl (B1667301) ligand in metal complexes, while the LUMO is primarily located on the phenanthroline ligand itself. fhsu.edu In the case of free ligands, the HOMO and LUMO are generally delocalized over the aromatic system. For this compound, it is expected that the HOMO would be distributed across the phenanthroline ring system, while the LUMO would have significant contributions from the carbaldehyde group, which acts as an electron-withdrawing group.

The HOMO-LUMO gap can be tuned by introducing different substituent groups. For instance, studies on carbazole-based donor-acceptor molecules have shown that the nature of the acceptor group and the length of the conjugated bridge significantly influence the HOMO-LUMO gap. researchgate.net The presence of the aldehyde group in this compound is expected to lower the LUMO energy, thereby reducing the HOMO-LUMO gap compared to the unsubstituted 1,7-phenanthroline (B34526). This smaller gap would suggest a higher propensity for electronic transitions and potentially enhanced reactivity.

Table 1: Representative Theoretical Data for Related Phenanthroline Derivatives

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set | Reference |

| 1,10-Phenanthroline | -6.08 | -3.56 | 2.52 | DFT | researchgate.net |

| Nickel-Phenanthroline Complex 4 | 4.74 | M06-2X/6-31G(d) | plos.org | ||

| Carbazole-Benzothiadiazole Donor-Acceptor Molecule | 2.50 | B3LYP/6-31G(d) | researchgate.net |

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor) and are prone to nucleophilic attack.

For phenanthroline-based ligands, the nitrogen atoms are typically regions of high negative potential, making them the primary sites for coordination with metal ions. acs.org In this compound, the MEP map is expected to show a significant negative potential around the two nitrogen atoms of the phenanthroline ring. The oxygen atom of the carbaldehyde group would also exhibit a negative potential. Conversely, the hydrogen atom of the aldehyde group and the aromatic protons would be in regions of positive potential.

This charge distribution is crucial for understanding the non-covalent interactions of the molecule, such as hydrogen bonding and π-π stacking, which are important in the formation of supramolecular structures and in ligand-receptor interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed experimentally.

TD-DFT calculations on various phenanthroline complexes have shown good agreement with experimental spectra, aiding in the assignment of metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π) transitions. mdpi.comfhsu.edu For this compound, TD-DFT would be expected to predict intense π-π transitions in the UV region, characteristic of the phenanthroline aromatic system, as well as n-π* transitions associated with the carbaldehyde group. The solvent environment can also be included in these calculations to provide more accurate predictions of the spectra in solution. youtube.com

While specific TD-DFT data for this compound is not available in the literature, studies on similar aromatic aldehydes and phenanthroline derivatives provide a basis for what to expect. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor, such as a protein or a DNA molecule. These simulations can elucidate the binding modes, conformational changes, and the stability of the ligand-receptor complex over time.

MD simulations have been employed to study the interaction of phenanthroline-based ligands with biological targets. For example, simulations of a Pt(II)-phenanthroline complex with the amyloid-β peptide have provided detailed insights into the binding interactions, including the role of π-π stacking and hydrogen bonding. plos.org Similarly, the interaction of phenanthroline derivatives with DNA has been investigated using MD, revealing intercalation as a common binding mode. mdpi.com

Elucidation of Reaction Mechanisms and Pathways via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. For phenanthroline derivatives, computational methods have been used to study various reactions, including the Heck reaction and aldehyde deformylations. acs.orgnih.gov

The Friedländer annulation, a common method for synthesizing phenanthrolines, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. Computational modeling of this reaction for the synthesis of this compound could provide insights into the reaction pathway and help optimize the reaction conditions.

Furthermore, the reactivity of the aldehyde group in this compound can be explored through computational modeling. For example, the mechanism of its condensation with amines to form Schiff bases or its oxidation to a carboxylic acid could be investigated. These studies would provide a deeper understanding of the chemical transformations of this compound and guide the synthesis of new derivatives.

Emerging Research Directions and Future Perspectives for 1,7 Phenanthroline 2 Carbaldehyde

Development of Novel Derivatization Strategies and Analogs

The functionalization of the 1,7-phenanthroline (B34526) scaffold, particularly at the 2-position aldehyde group, is a key area of ongoing research. The aldehyde moiety serves as a versatile chemical handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives with tailored properties.

One prominent strategy involves condensation reactions. For instance, three-component condensation of 2-methylquinolin-5-amine (B1581496) with aromatic aldehydes and cyclic β-diketones has been successfully employed to synthesize novel 7-aryl(hetaryl)-3-methyl-7,10,11,12-tetrahydro-9H-benzo[b] biosynth.comphenanthrolin-8-ones. pleiades.online This approach demonstrates the potential for creating complex molecular architectures from relatively simple starting materials.

The Friedländer annulation is another established method for constructing the phenanthroline core, which can be adapted to produce various derivatives. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. Furthermore, multicomponent reactions are gaining traction for their efficiency in generating molecular diversity, allowing for the combination of three or more reactants in a single synthetic step.

Future research is expected to focus on expanding the range of derivatization reactions, including the exploration of novel catalytic systems to enhance reaction efficiency and selectivity. The development of analogs with different substituents on the phenanthroline core will be crucial for fine-tuning the electronic and steric properties of the resulting molecules for specific applications.

Integration into Multi-Functional Systems and Hybrid Materials

The unique coordination chemistry of phenanthrolines, characterized by their ability to act as ligands and form stable complexes with a wide variety of metal ions, makes them prime candidates for integration into multi-functional systems and hybrid materials. The distinct positioning of the nitrogen atoms in the 1,7-isomer imparts specific coordination behavior, influencing the properties of the resulting metal complexes.

A significant application of these systems is in the development of chemosensors. researchgate.net By modifying the phenanthroline structure, researchers can design sensors that exhibit a selective response, often through a change in fluorescence, to the presence of specific metal ions. researchgate.netrsc.org For example, phenanthroline derivatives have been engineered to act as "off-on" fluorescent sensors for Zn2+ ions. rsc.org

The aldehyde group of 1,7-phenanthroline-2-carbaldehyde provides a reactive site for covalently linking the phenanthroline unit to other molecular components or solid supports. This allows for the creation of hybrid materials with combined functionalities. Future work will likely involve the incorporation of this compound derivatives into polymers, metal-organic frameworks (MOFs), and nanoparticles to develop materials with advanced catalytic, sensing, or optical properties.

Advanced Applications in Bioimaging and Diagnostics (In Vitro)

The fluorescent properties of phenanthroline-based compounds and their metal complexes are being harnessed for in vitro bioimaging and diagnostic applications. The ability to design ligands that show a selective fluorescent response to biologically relevant ions is a key driver in this field.

Research has demonstrated the potential of phenanthroline derivatives as fluorescent probes for the detection of metal ions in biological contexts. For instance, a cobalt(II) complex with 1,10-phenanthroline (B135089) carboxaldehyde has been developed as a fluorescent probe for the detection of cysteine. cdnsciencepub.com While this example uses the 1,10-isomer, the principles can be extended to this compound derivatives. The design of such probes often relies on the chelation-enhanced fluorescence (CHEF) effect, where the binding of a metal ion to the phenanthroline ligand leads to a significant increase in fluorescence intensity.

Future research will focus on developing this compound-based probes with improved sensitivity, selectivity, and photostability for the detection of a wider range of analytes, including other amino acids, reactive oxygen species, and specific biomarkers for diseases. The aim is to create tools that can be used for in vitro assays and potentially for imaging specific molecular events within cells.

Exploration of Green Chemistry Principles in Synthesis and Application

The chemical industry is increasingly focusing on sustainable practices, and the synthesis of phenanthroline derivatives is no exception. Green chemistry principles are being explored to develop more environmentally friendly and efficient synthetic routes.

One significant advancement is the use of water as a solvent in modified Skraup reactions for phenanthroline synthesis. The development of solvent-free Krohnke-type reactions also represents a move towards more sustainable chemical processes. These approaches aim to reduce the reliance on hazardous organic solvents, minimize waste generation, and improve energy efficiency.

Future efforts in this area will likely involve the use of biocatalysis, microwave-assisted synthesis, and flow chemistry to further enhance the green credentials of this compound synthesis. The exploration of renewable starting materials and the design of reactions with high atom economy will also be critical. The application of green chemistry principles not only benefits the environment but can also lead to more cost-effective and safer manufacturing processes.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 1,7-Phenanthroline-2-carbaldehyde?

- Methodological Answer : The Vilsmeier-Haack reaction is a key approach, using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group onto the phenanthroline backbone. Post-reaction, purification often involves recrystallization from ethanol or aqueous mixtures to isolate high-purity crystals. Similar protocols are validated in the synthesis of related carbaldehyde derivatives, such as 2-chloroquinoline-3-carbaldehydes and furan-based aldehydes .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and confirm aldehyde functionalization.

- Infrared Spectroscopy (IR) : A sharp peak near ~1700 cm⁻¹ confirms the C=O stretch of the aldehyde group.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₃H₈N₂O, MW 208.22 g/mol) .

- Elemental Analysis : Ensures >99% purity by matching experimental and theoretical C/H/N/O ratios .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : While specific toxicity data for this compound is limited, protocols for structurally similar aldehydes (e.g., Phenanthrene-9-carbaldehyde) recommend:

- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.

- In case of exposure, immediately rinse affected areas with water and seek medical attention, providing the Safety Data Sheet (SDS) for reference .

Advanced Research Questions

Q. How does the electron-withdrawing carbaldehyde group influence the coordination chemistry of this compound compared to unsubstituted phenanthrolines?

- Methodological Answer : The aldehyde group reduces electron density at the phenanthroline nitrogen atoms, altering metal-ligand binding kinetics. To assess this:

- Conduct UV-Vis titrations with transition metals (e.g., Fe²⁺, Cu²⁺) to compare stability constants (log K) with 1,10-phenanthroline.

- Use cyclic voltammetry to evaluate redox behavior of metal complexes, as electron-deficient ligands may shift reduction potentials .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer :

- Controlled Experiments : Systematically test stability in buffered solutions (pH 2–12) using HPLC to monitor degradation products.

- Computational Modeling : Employ density functional theory (DFT) to predict protonation states and reactive sites.

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-hydroxybenzaldehyde) to identify pH-sensitive functional groups .

Q. What strategies optimize the use of this compound in designing luminescent metal-organic frameworks (MOFs)?

- Methodological Answer :

- Ligand Functionalization : React the aldehyde group with hydrazines to form Schiff base ligands, enhancing π-conjugation for improved luminescence.

- Metal Selection : Test lanthanides (e.g., Eu³⁺, Tb³⁺) for antenna effect-based emission.

- Crystallography : Single-crystal X-ray diffraction confirms MOF topology and ligand-metal bonding modes, as demonstrated in phenanthroline-based sensor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.